

physicochemical properties of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B143134

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An In-depth Technical Guide to the Physicochemical Properties of **1,3-Dimethyl-1H-pyrazole-5-carboxamide**

Introduction

1,3-Dimethyl-1H-pyrazole-5-carboxamide is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities, which include antifungal, antibacterial, anti-inflammatory, and insecticidal properties.[1][2][3] The structural characteristics of the pyrazole ring, particularly its ability to engage in hydrogen bonding, make it a valuable scaffold in drug discovery.[4] This document provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and biological activities of **1,3-Dimethyl-1H-pyrazole-5-carboxamide**, intended for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **1,3-Dimethyl-1H-pyrazole-5-carboxamide** and its immediate precursors are summarized below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

Property	Value	Source
IUPAC Name	1,3-dimethyl-1H-pyrazole-5-carboxamide	[5]
Molecular Formula	C ₆ H ₉ N ₃ O	[5][6]
Molecular Weight	139.16 g/mol	[6]
CAS Number	136678-93-8	[5][7]
SMILES	CN1N=C(C)C=C1C(N)=O	[5]
InChI Key	RKOPPJWNONMZGZ-UHFFFAOYSA-N	[5]
Melting Point	208-213 °C (for precursor acid)	[8][9]
Boiling Point	~302 °C (Predicted for precursor acid)	[8]
pKa	3.11 ± 0.25 (Predicted for precursor acid)	[8]
Solubility	Slightly soluble in Chloroform (Heated), Methanol (for precursor acid)	[8]

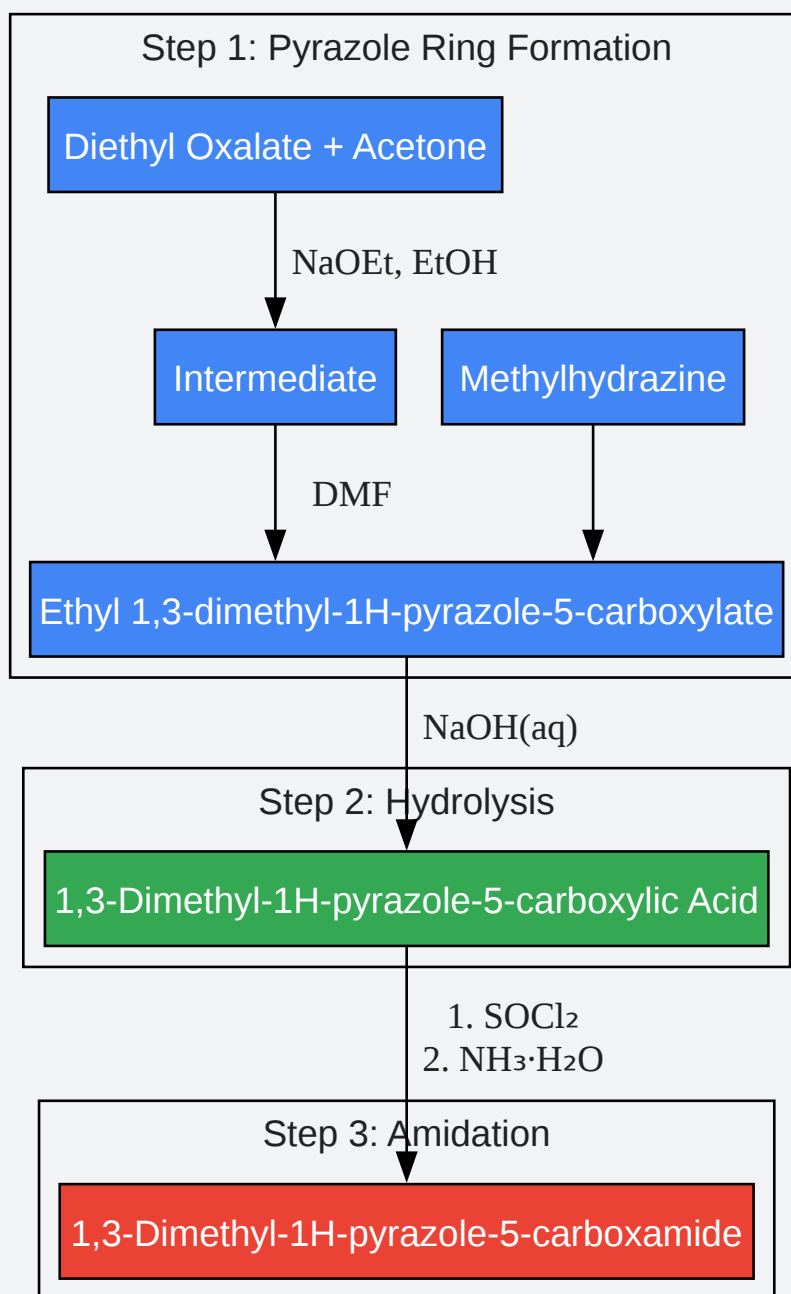
Experimental Protocols

The synthesis of **1,3-Dimethyl-1H-pyrazole-5-carboxamide** is typically achieved through a multi-step process. The most common strategy involves the initial construction of the pyrazole ring system, followed by functional group manipulation to introduce the carboxamide moiety.[1]

General Synthetic Workflow

The logical flow for the synthesis of 1H-pyrazole-5-carboxamide derivatives generally begins with the formation of a pyrazole-5-carboxylate ester, which is then hydrolyzed to a carboxylic acid before the final amidation step.[1]

General Synthetic Workflow for 1,3-Dimethyl-1H-pyrazole-5-carboxamide

[Click to download full resolution via product page](#)Caption: Synthetic pathway for **1,3-Dimethyl-1H-pyrazole-5-carboxamide**.

Detailed Methodologies

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate[\[10\]](#)

- To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.
- Cool the reaction mixture to between 5-15 °C.
- Slowly add acetone dropwise to the solution, ensuring the internal temperature is maintained below 15 °C.
- Allow the reaction to proceed for 24 hours at this temperature to form the intermediate.
- In a separate vessel, dissolve the intermediate in DMF and cool the solution to 5-15 °C.
- Slowly add a 40% methylhydrazine solution dropwise, keeping the internal temperature below 15 °C.
- After the addition is complete, heat the mixture to 40-50 °C and maintain for approximately 6-8 hours.
- Concentrate the reaction solution under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Step 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid[\[8\]](#)

- Slowly add the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate ester to a 20% aqueous sodium hydroxide solution at 0 °C.
- Stir the reaction mixture at room temperature for 18 hours.
- Cool the mixture back to 0 °C and slowly add concentrated hydrochloric acid to precipitate the product.
- Stir the resulting slurry for another 18 hours at room temperature.
- Filter the solid product, wash with water, and dry in a vacuum oven.

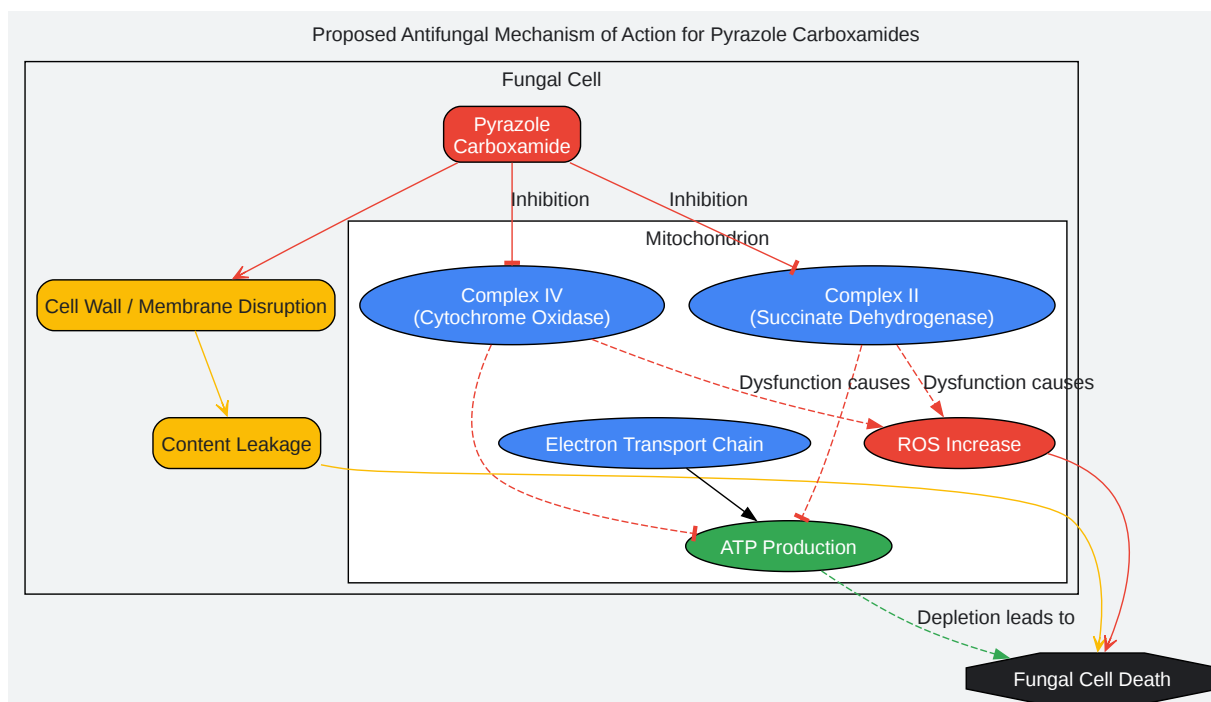
Step 3: Amidation to **1,3-Dimethyl-1H-pyrazole-5-carboxamide**[\[11\]](#)

- Mix 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid with an excess of thionyl chloride (SOCl₂).
- Heat the mixture at reflux for 2 hours to form the acyl chloride.
- Concentrate the mixture under vacuum to remove excess thionyl chloride.
- Cool the residue to 0 °C and slowly add aqueous ammonia (NH₃·H₂O) dropwise with stirring.
- Collect the resulting solid product by filtration to yield **1,3-Dimethyl-1H-pyrazole-5-carboxamide**.

Biological Activity and Mechanism of Action

Pyrazole carboxamides are recognized for a wide spectrum of biological activities.^[2] While specific signaling pathway data for **1,3-Dimethyl-1H-pyrazole-5-carboxamide** is not extensively detailed, studies on structurally related pyrazole carboxamides provide insights into their potential mechanisms of action, particularly as antifungal agents.

One study on a novel pyrazole carboxamide, SCU2028, demonstrated potent activity against the fungus *Rhizoctonia solani*.^[12] The mechanism of action was elucidated to involve the disruption of the fungus's cell wall and membrane integrity.^[12] Furthermore, proteomic analysis indicated that the compound affects physiological and biochemical pathways within the mitochondria, specifically inhibiting the respiratory chain at complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).^[12] Interestingly, a different series of 1-methyl-1H-pyrazole-5-carboxamides showed that their acute mammalian toxicity was also linked to the inhibition of mitochondrial respiration, highlighting the importance of this target.^[13]



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Caption: Proposed antifungal mechanism for pyrazole carboxamides.

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